molecular formula C18H19NO B1589860 1-Benzyl-3-phenylpiperidin-4-one CAS No. 446302-83-6

1-Benzyl-3-phenylpiperidin-4-one

Cat. No. B1589860
CAS RN: 446302-83-6
M. Wt: 265.3 g/mol
InChI Key: VDRJIVUPMPNZBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 1-Benzyl-3-phenylpiperidin-4-one were not found, piperidine derivatives are generally synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The linear formula of 1-Benzyl-3-phenylpiperidin-4-one is C18H19NO . The InChI code is 1S/C18H19NO/c20-18-11-12-19(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 .


Physical And Chemical Properties Analysis

1-Benzyl-3-phenylpiperidin-4-one is a solid substance . It has a molecular weight of 265.35 . The storage temperature is 2-8°C in a sealed, dry environment .

Scientific Research Applications

Pharmacology

1-Benzyl-3-phenylpiperidin-4-one: has been studied for its pharmacokinetic properties, which are crucial for drug development. Its high gastrointestinal absorption and blood-brain barrier permeability suggest potential as a central nervous system active agent. Moreover, it’s not a substrate for P-glycoprotein, which often mediates drug efflux, potentially increasing its bioavailability .

Organic Synthesis

In organic synthesis, 1-Benzyl-3-phenylpiperidin-4-one serves as a versatile intermediate. Its structure allows for various chemical modifications, making it useful in synthesizing a range of complex organic molecules. This compound can undergo reactions such as alkylation, acylation, and Michael addition, providing pathways to new chemical entities .

Medicinal Chemistry

This compound’s structure is conducive to medicinal chemistry research, particularly in the synthesis of potential therapeutic agents. Its benzyl and phenyl groups are common motifs in medicinal compounds, and modifications to the piperidin-4-one core can lead to new drug candidates with varied biological activities .

Biochemistry

In biochemistry, this compound’s interactions with enzymes and receptors can be studied to understand its pharmacodynamics. It can act as an inhibitor or modulator for various biological targets, providing insights into the molecular mechanisms of diseases and potential treatment strategies .

Chemical Engineering

From a chemical engineering perspective, 1-Benzyl-3-phenylpiperidin-4-one presents interesting challenges in terms of synthesis scale-up and process optimization. Its synthesis involves multiple steps that require careful control of reaction conditions to ensure high yield and purity, which is vital for industrial applications .

Safety and Hazards

The safety information for 1-Benzyl-3-phenylpiperidin-4-one includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

While specific future directions for 1-Benzyl-3-phenylpiperidin-4-one were not found, it’s worth noting that piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

properties

IUPAC Name

1-benzyl-3-phenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18-11-12-19(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRJIVUPMPNZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473626
Record name 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446302-83-6
Record name 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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